![molecular formula C10H10Cl2N2O2 B13384152 Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry . The compound is characterized by the presence of a hydrazono group and two chlorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl chloroacetate with 2-chlorophenylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is typically isolated through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazono group can be oxidized to form azo compounds or reduced to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted hydrazono derivatives.
Oxidation Reactions: Formation of azo compounds.
Reduction Reactions: Formation of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate involves its interaction with various molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species that can induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]-acetate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 2-chloro-2-[2-(2-methoxyphenyl)hydrazono]-acetate: This compound contains a methoxy group instead of a chlorine atom, which affects its chemical reactivity and biological activity.
Ethyl 2-chloro-2-[2-(2-nitrophenyl)hydrazono]-acetate: The presence of a nitro group in this compound enhances its electrophilic properties and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorine atoms, which contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPRVINQSYJPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
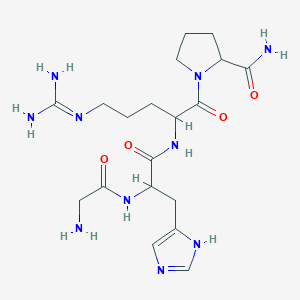
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
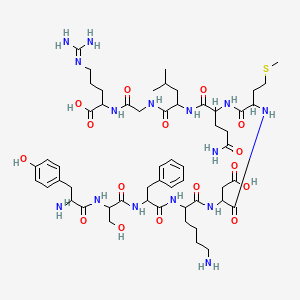
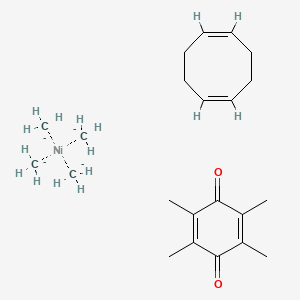
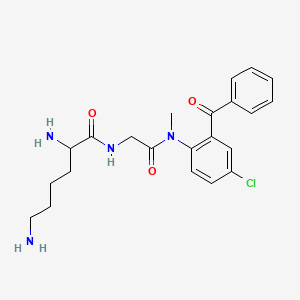
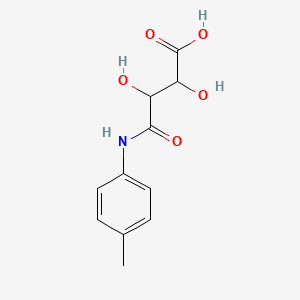
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
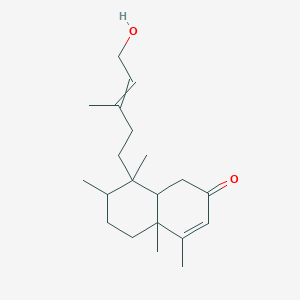
![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
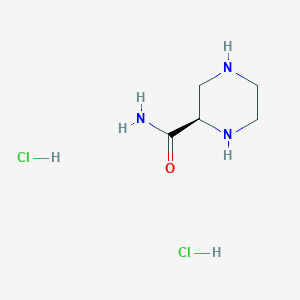
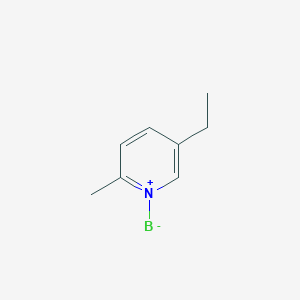
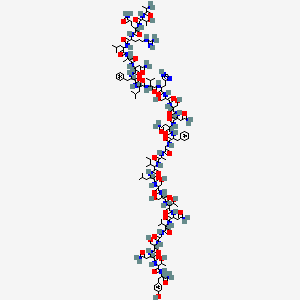
![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
